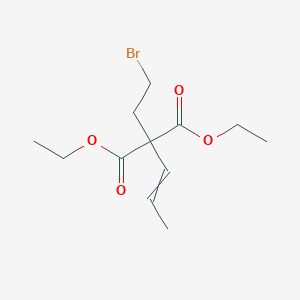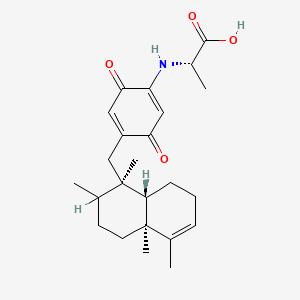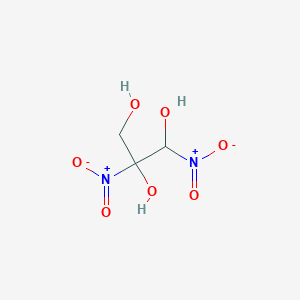![molecular formula C17H17N B14274782 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole CAS No. 184918-42-1](/img/structure/B14274782.png)
7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole is a heterocyclic compound that belongs to the class of carbazole derivatives This compound is characterized by its unique structure, which includes a fused tricyclic system with a methyl group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone derivatives in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring system.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, selenium (IV) oxide, copper (II) acetate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Carbazole derivatives such as 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-dione.
Reduction: More saturated carbazole derivatives.
Substitution: Halogenated carbazole derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1,7,8-trihydroxy-3-methyl-1,2,3,4,7,12-hexahydrotetraphen-12-one: Another compound with a similar core structure but with additional hydroxyl groups and a different substitution pattern.
Uniqueness: 7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole is unique due to its specific substitution pattern and the presence of the methyl group at the 7th position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other carbazole derivatives .
Properties
CAS No. |
184918-42-1 |
|---|---|
Molecular Formula |
C17H17N |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
7-methyl-1,2,3,4-tetrahydrobenzo[c]carbazole |
InChI |
InChI=1S/C17H17N/c1-18-15-9-5-4-8-14(15)17-13-7-3-2-6-12(13)10-11-16(17)18/h4-5,8-11H,2-3,6-7H2,1H3 |
InChI Key |
FWLATXQAKSTABQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=C(CCCC3)C=C2)C4=CC=CC=C41 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


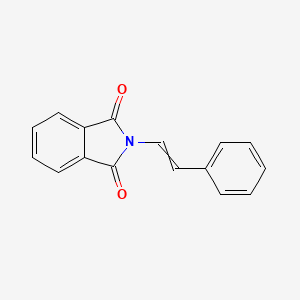
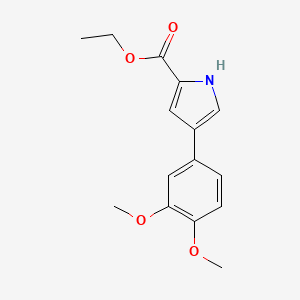
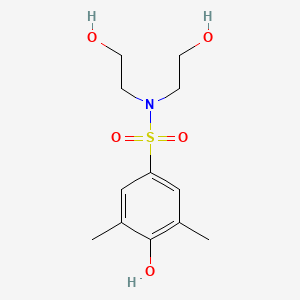
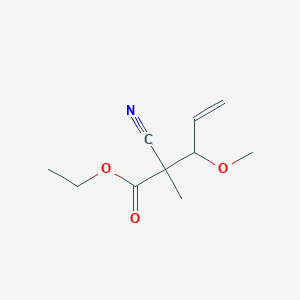
![2-{[(But-3-en-1-yl)oxy]carbonyl}-1,4-phenylene bis(4-butoxybenzoate)](/img/structure/B14274736.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)
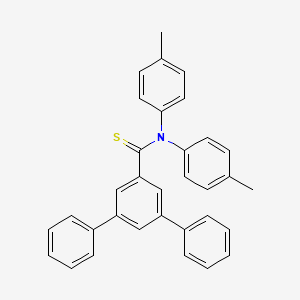

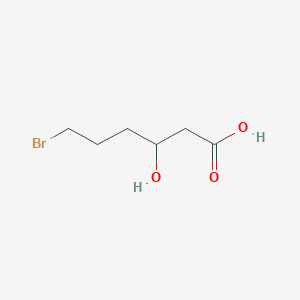
![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)

